![molecular formula C15H10ClF3O B1327595 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone CAS No. 898788-51-7](/img/structure/B1327595.png)
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone
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Description
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone is a synthetic compound with a wide range of applications in scientific research. It is a halogenated phenyl compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. This compound has been studied for its potential uses in drug development, but its most common applications have been in the field of laboratory research.
Scientific Research Applications
Nonlinear Optics
The potential applications of the compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea .
Chemotherapeutic Agents
Natural products known as chalcones show promise as chemotherapeutic agents for the neglected tropical disease known as leishmaniasis . The compound, being a chalcone derivative, can be synthesized and studied for potential antileishmanial activity .
Treatment of Neglected Tropical Diseases
Leishmaniasis is the second largest parasitic killer behind malaria . The compound, due to its known antiparasitic properties, is suitable for antileishmanial activity study .
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMBDUQMHMWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644502 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898788-51-7 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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